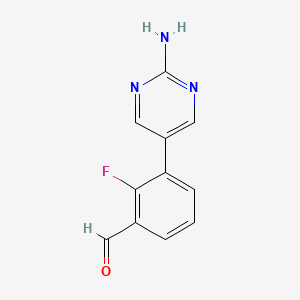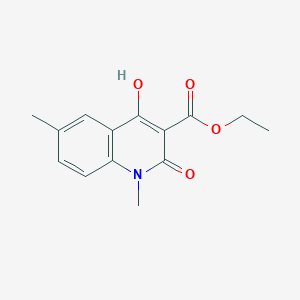
2-(1-cyclopentenyl)propanedioic acid diethyl ester
描述
2-(1-cyclopentenyl)propanedioic acid diethyl ester is an organic compound with the chemical formula C12H18O4. It is a diethyl ester of cyclopentenylmalonic acid and is known for its unique structure, which includes a cyclopentene ring fused to a malonate ester. This compound is a colorless liquid with low volatility and is soluble in organic solvents .
准备方法
Synthetic Routes and Reaction Conditions
2-(1-cyclopentenyl)propanedioic acid diethyl ester can be synthesized through the alkylation of diethyl malonate with 3-chlorocyclopentene. The reaction involves the use of absolute ethanol and freshly cut sodium as a base. The process is carried out in a three-necked round-bottomed flask fitted with a stirrer, dropping funnel, and reflux condenser. The reaction mixture is then distilled under reduced pressure to obtain the pure product .
Industrial Production Methods
In industrial settings, the synthesis of diethyl cyclopentenylmalonate follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures higher yields and purity. The reaction conditions are optimized to maintain a gentle reflux and efficient separation of the product from impurities .
化学反应分析
Types of Reactions
2-(1-cyclopentenyl)propanedioic acid diethyl ester undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated at the methylene group between the ester functionalities.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding malonic acid derivative.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form cyclopentenylacetic acid.
Common Reagents and Conditions
Alkylation: Sodium ethoxide or sodium hydride as bases.
Hydrolysis: Aqueous acid or base.
Decarboxylation: Heat and sometimes a catalyst.
Major Products
Alkylation: Substituted diethyl cyclopentenylmalonates.
Hydrolysis: Cyclopentenylmalonic acid.
Decarboxylation: Cyclopentenylacetic acid.
科学研究应用
2-(1-cyclopentenyl)propanedioic acid diethyl ester is used in various scientific research applications:
Organic Synthesis: As a building block for the synthesis of complex organic molecules.
Pharmaceuticals: In the development of drugs and active pharmaceutical ingredients.
Materials Science: As a precursor for the synthesis of polymers and advanced materials.
作用机制
The mechanism of action of diethyl cyclopentenylmalonate involves its reactivity at the methylene group between the ester functionalities. This reactivity is due to the electron-withdrawing effects of the ester groups, which make the methylene hydrogen atoms more acidic. This allows for various nucleophilic substitutions and other reactions to occur at this position .
相似化合物的比较
Similar Compounds
Diethyl malonate: A simpler ester without the cyclopentene ring.
Dimethyl malonate: Similar structure but with methyl esters instead of ethyl.
Cyclopentylmalonic acid: Lacks the ester groups and is more acidic.
Uniqueness
2-(1-cyclopentenyl)propanedioic acid diethyl ester is unique due to its fused cyclopentene ring, which imparts different reactivity and properties compared to simpler malonates. This makes it valuable in the synthesis of compounds with specific ring structures and functionalities .
属性
分子式 |
C12H18O4 |
|---|---|
分子量 |
226.27 g/mol |
IUPAC 名称 |
diethyl 2-(cyclopenten-1-yl)propanedioate |
InChI |
InChI=1S/C12H18O4/c1-3-15-11(13)10(12(14)16-4-2)9-7-5-6-8-9/h7,10H,3-6,8H2,1-2H3 |
InChI 键 |
ONYFNAVOZKNDCE-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C1=CCCC1)C(=O)OCC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details













体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[4-(Trifluoromethyl)benzoyl]piperidin-4-ol](/img/structure/B8522553.png)

![(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(methylsulfanyl)propanoic acid](/img/structure/B8522558.png)
![10-Bromo-6-methyl-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine](/img/structure/B8522578.png)

![3'-(1,3-Thiazol-2-yl)-2'H-spiro[4-azabicyclo[2.2.2]octane-2,5'-[1,3]oxazolidin]-2'-one](/img/structure/B8522587.png)
![8-bromo-1-(oxan-4-yl)-3H-imidazo[4,5-c]quinolin-2-one](/img/structure/B8522588.png)

![7-[3-(4-Hydroxybutoxy)-5-oxocyclopent-1-EN-1-YL]heptanoic acid](/img/structure/B8522604.png)

